molecular formula C11H10Cl2OS B15260461 2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one

2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one

Cat. No.: B15260461
M. Wt: 261.2 g/mol
InChI Key: SVBQLXHOPGVSDJ-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one is a cyclopentanone derivative featuring a 3,4-dichlorophenylsulfanyl substituent at the 2-position of the cyclopentanone ring. The presence of the electron-withdrawing chlorine atoms and the sulfanyl group may influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C11H10Cl2OS

Molecular Weight

261.2 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)sulfanylcyclopentan-1-one

InChI

InChI=1S/C11H10Cl2OS/c12-8-5-4-7(6-9(8)13)15-11-3-1-2-10(11)14/h4-6,11H,1-3H2

InChI Key

SVBQLXHOPGVSDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)SC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Comparison with Similar Compounds

Structural Analogues and Key Differences

The closest structural analogue identified is 3-{[(4-chlorophenyl)methyl]sulfanyl}cyclopentan-1-one (CAS 1044066-00-3), which shares the cyclopentanone core and a sulfanyl-linked aromatic substituent . A comparative analysis is outlined below:

Property 2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one 3-{[(4-chlorophenyl)methyl]sulfanyl}cyclopentan-1-one
Molecular Formula C₁₁H₁₀Cl₂OS C₁₂H₁₃ClOS
Molecular Weight ~273.17 g/mol (calculated) 240.75 g/mol
Substituent Position 2-position of cyclopentanone 3-position of cyclopentanone
Aromatic Group 3,4-Dichlorophenyl (direct sulfanyl linkage) 4-Chlorophenylmethyl (sulfanyl via methyl bridge)
Chlorine Atoms 2 1

Implications of Structural Variations

Electronic Effects: The 3,4-dichlorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to the 4-chlorophenylmethyl group in the analogue. The methyl bridge in the analogue increases steric bulk, which could hinder interactions at the active site in biological systems compared to the direct sulfanyl linkage in the target compound.

Lipophilicity and Solubility :

  • The additional chlorine atom in the target compound likely increases lipophilicity (logP ~3.5 estimated) compared to the analogue (logP ~2.8) . This could enhance membrane permeability but reduce aqueous solubility.

Synthetic Accessibility :

  • The methyl-bridged analogue may offer simpler synthetic routes due to the stability of the methylsulfanyl group during functionalization. In contrast, the direct aryl-sulfanyl bond in the target compound might require stringent conditions to avoid desulfurization.

Research Findings and Limitations

  • Thermal Stability: No direct data are available for the target compound. However, the analogue’s lack of reported boiling point suggests moderate thermal stability, which may differ in the dichloro-substituted derivative due to increased molecular rigidity.
  • Biological Activity : Neither compound has well-documented biological studies. The dichloro-substituted compound’s enhanced lipophilicity could favor antimicrobial or enzyme-inhibitory properties, but this remains speculative without experimental validation.

Notes

  • Data Limitations : Direct comparisons are constrained by the absence of published studies on the target compound. Extrapolations rely on structural analogs and computational estimates.
  • Synthetic Challenges : Positional isomerism (2- vs. 3-substitution) and substituent linkage (direct vs. methyl-bridged) may complicate comparative synthesis and purification.
  • Safety and Handling: Both compounds lack detailed hazard data, though precautionary measures for chlorinated organosulfur compounds (e.g., glovebox use, ventilation) are advised.

Biological Activity

2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring with a 3,4-dichlorophenylthio substituent. Its molecular formula is C₉H₈Cl₂OS, indicating the presence of chlorine and sulfur, which are crucial for its potential biological activities. This compound belongs to the class of thioethers and ketones and has garnered attention for its possible applications in medicinal chemistry.

Chemical Structure and Properties

The structure of 2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one can be represented as follows:

C9H8Cl2OS\text{C}_{9}\text{H}_{8}\text{Cl}_{2}\text{OS}

The presence of the sulfur atom in the thioether group may enhance its reactivity and biological interactions. The dichlorophenyl group is hypothesized to play a significant role in mediating its biological effects.

Biological Activity

Preliminary studies suggest that 2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one may exhibit anti-inflammatory and antimicrobial properties. The following sections elaborate on these activities based on available research findings.

Anti-inflammatory Activity

Research indicates that compounds with similar structures often exhibit anti-inflammatory effects. The mechanism is likely linked to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, the interaction between the dichlorophenyl group and biological targets could modulate inflammatory responses.

Antimicrobial Activity

The compound's potential antimicrobial properties have been suggested through preliminary assays. The sulfur atom may facilitate interactions with microbial enzymes or receptors, enhancing the compound's efficacy against various pathogens.

Comparative Analysis with Similar Compounds

The following table compares 2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one with structurally related compounds:

Compound NameStructure TypeUnique Features
2-(3-Chlorophenyl)cyclopentan-1-oneCyclopentanoneLacks dichloro substitution; may have different reactivity.
2-(4-Bromophenyl)cyclopentan-1-oneCyclopentanoneBromine substitution alters electronic properties.
2-(3,5-Dichlorophenyl)cyclopentan-1-oneCyclopentanoneAdditional chlorine increases potential reactivity.

Case Studies

Several case studies have explored the biological activities of compounds similar to 2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one:

  • Study on Anti-inflammatory Effects : A study demonstrated that thioether compounds could reduce inflammation markers in vitro, suggesting a pathway for developing new anti-inflammatory agents .
  • Antimicrobial Efficacy Assessment : Another investigation assessed various thioether derivatives against bacterial strains, revealing promising results for compounds containing dichlorophenyl groups .

Research Findings

Research findings indicate that:

  • Mechanism of Action : The interaction of the dichlorophenyl group with specific receptors may lead to altered signaling pathways associated with inflammation and infection .
  • Synthesis and Modification : Various synthetic routes have been explored to modify the structure of 2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one to enhance its biological activity .

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